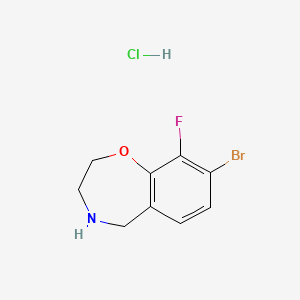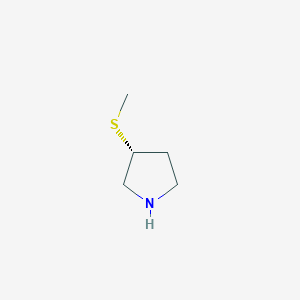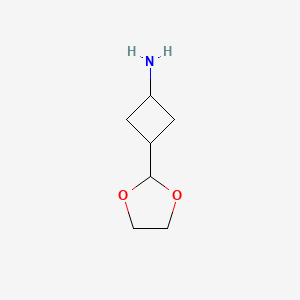
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine can be synthesized through the reaction of cyclobutanone with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to reductive amination with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学研究应用
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
作用机制
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but lacking the cyclobutane and amine groups.
Cyclobutanamine: Contains the cyclobutane ring and amine group but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, amine group, and 1,3-dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
InChI 键 |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


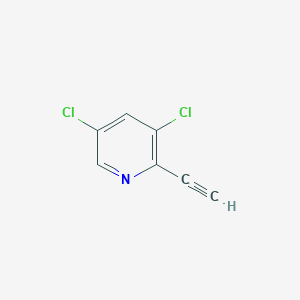
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
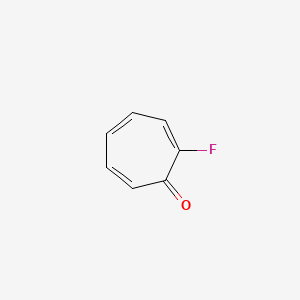
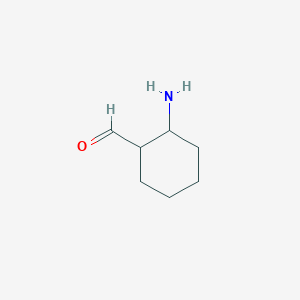
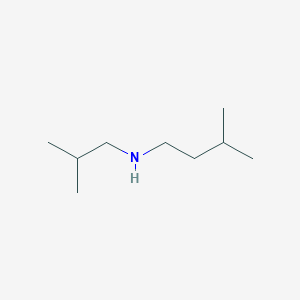
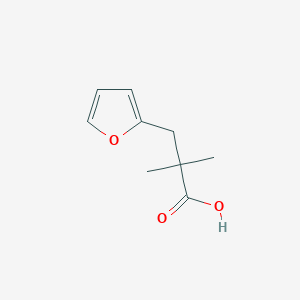

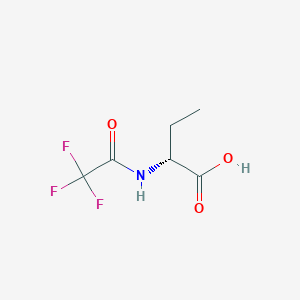
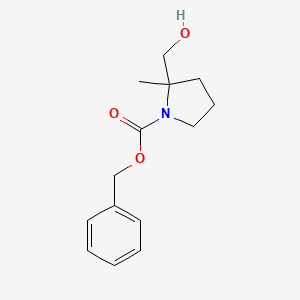
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
